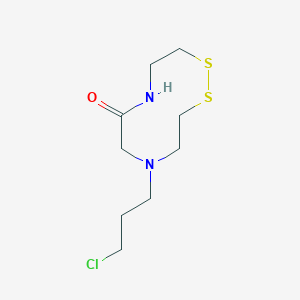
8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a dithiadiazecane ring with a chloropropyl substituent, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one typically involves the reaction of 3-chloropropylamine with a suitable dithiadiazecane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Analyse Chemischer Reaktionen
8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The dithiadiazecane ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide (for oxidation), and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The dithiadiazecane ring may also interact with biological membranes, affecting their stability and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one include:
3-Chloropropyltrimethoxysilane: Used in surface modification and as a coupling agent.
3-Chloropropyltrichlorosilane: Employed in the synthesis of organosilicon compounds.
3-Chloropropylamine: A precursor in the synthesis of various organic compounds.
What sets this compound apart is its unique dithiadiazecane ring, which imparts distinct chemical properties and reactivity compared to other chloropropyl-containing compounds.
Eigenschaften
CAS-Nummer |
919344-48-2 |
|---|---|
Molekularformel |
C9H17ClN2OS2 |
Molekulargewicht |
268.8 g/mol |
IUPAC-Name |
8-(3-chloropropyl)-1,2,5,8-dithiadiazecan-6-one |
InChI |
InChI=1S/C9H17ClN2OS2/c10-2-1-4-12-5-7-15-14-6-3-11-9(13)8-12/h1-8H2,(H,11,13) |
InChI-Schlüssel |
IDJYKHDHJGBODD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSSCCN(CC(=O)N1)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14190879.png)


![N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14190894.png)

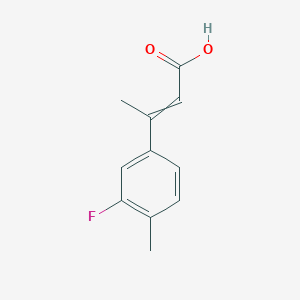
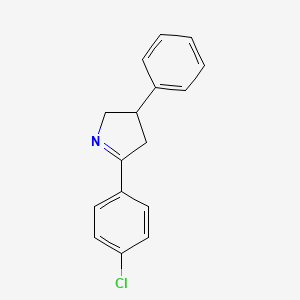
![6-{5-[4-(Trifluoromethyl)phenyl][2,4'-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14190916.png)
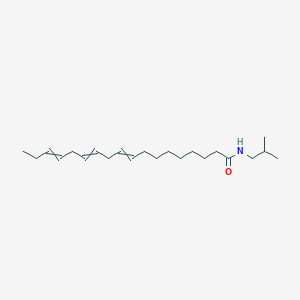
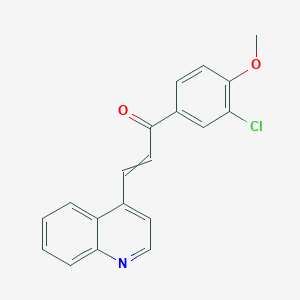


![acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate](/img/structure/B14190945.png)
![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal](/img/structure/B14190972.png)
